3-Acetamidobutanoic acid

Chiral building block Peptidomimetic synthesis Medicinal chemistry

3-Acetamidobutanoic acid (CAS 136781-39-0), also referred to as 3-(acetylamino)butanoic acid, is an N-acetylated derivative of β-aminobutyric acid with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol. The compound contains a chiral center at the C3 position and is typically supplied as a racemic mixture unless otherwise specified.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 136781-39-0
Cat. No. B178368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamidobutanoic acid
CAS136781-39-0
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)NC(=O)C
InChIInChI=1S/C6H11NO3/c1-4(3-6(9)10)7-5(2)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)
InChIKeyGONZZHIQIZBCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamidobutanoic Acid (CAS 136781-39-0) for Scientific and Industrial Procurement: Chemical Identity and Baseline Characterization


3-Acetamidobutanoic acid (CAS 136781-39-0), also referred to as 3-(acetylamino)butanoic acid, is an N-acetylated derivative of β-aminobutyric acid with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . The compound contains a chiral center at the C3 position and is typically supplied as a racemic mixture unless otherwise specified. It is a white to off-white solid with a melting point of approximately 140–145°C and is soluble in water and polar organic solvents, a property attributed to its carboxylic acid functionality . The compound is primarily utilized as a pharmaceutical intermediate and chiral building block in medicinal chemistry .

Why 3-Acetamidobutanoic Acid Cannot Be Interchanged with Unprotected β-Amino Acids or Other N-Acetyl Analogs in Research


Generic substitution of 3-acetamidobutanoic acid with unprotected β-aminobutyric acid (BABA, CAS 541-48-0) or positional isomers such as 4-acetamidobutanoic acid (CAS 3025-96-5) is not scientifically valid due to fundamental differences in molecular recognition, metabolic fate, and synthetic utility. The N-acetyl modification alters both the hydrogen-bonding capacity and the lipophilicity (LogP ≈ 0.38 for the target compound [1]) compared to the free amino acid BABA, which bears a charged amine at physiological pH. Furthermore, the positional isomer 4-acetamidobutanoate exhibits a distinct metabolomic signature, with a reported average fold-change of 2.39 in hepatorenal dysfunction associated with cirrhosis, a finding not generalizable to the 3-substituted analog without direct evidence [2]. Such differences underscore why procurement decisions must be driven by compound-specific validation rather than class-level assumptions.

Quantitative Differentiation of 3-Acetamidobutanoic Acid: Evidence-Based Selection Against Closest Analogs


Comparative Structural and Physicochemical Profiling: 3-Acetamidobutanoic Acid vs. Unprotected β-Aminobutyric Acid (BABA)

3-Acetamidobutanoic acid differs from its unprotected parent compound β-aminobutyric acid (BABA, CAS 541-48-0) by N-acetylation at the β-amino position. This modification substantially increases lipophilicity (calculated LogP 0.3766 for the target compound [1]) and eliminates the basic amine functionality that would otherwise ionize under physiological conditions. In contrast, BABA exists predominantly in zwitterionic form at neutral pH and is highly water-soluble (reported solubility 1250 g/L for the DL-form [2]). The N-acetyl group provides a chemically orthogonal handle for further derivatization absent in BABA, enabling selective transformations of the carboxylic acid without requiring amine protection/deprotection steps in multistep synthetic sequences.

Chiral building block Peptidomimetic synthesis Medicinal chemistry

Chiral Differentiation: (R)- vs. (S)-Enantiomers of 3-Acetamidobutanoic Acid and Their Ester Derivatives

3-Acetamidobutanoic acid possesses a stereogenic center at the C3 position, yielding (R)- and (S)-enantiomers with distinct CAS numbers (e.g., (S)-3-acetamidobutanoic acid, CAS 136744-97-3 ). The chiral nature confers the potential for enantioselective biological recognition, as has been established for structurally related β-amino acid derivatives used in peptidomimetic drug design. The ethyl ester derivatives of the (R)- and (S)-enantiomers (e.g., ethyl (3R)-3-acetamidobutanoate and ethyl (3S)-3-acetamidobutanoate) are commercially available and serve as precursors for enantiomerically pure 3-acetamidobutanoic acid via ester hydrolysis . The stereochemistry at the 3-position may confer distinct binding specificity compared to enantiomers or structural analogs in biological systems .

Asymmetric synthesis Chiral resolution Enantioselective catalysis

Positional Isomer Discrimination: 3-Acetamidobutanoic Acid Distinguished from 4-Acetamidobutanoic Acid in Metabolomic Profiling

In a nontargeted metabolomic profiling study of hepatorenal dysfunction associated with cirrhosis, 4-acetamidobutanoate (the positional isomer of 3-acetamidobutanoic acid) was identified as a significantly altered metabolite with an average fold-change of 2.39 [1]. This finding demonstrates that positional isomers of acetamidobutanoic acid exhibit distinct biological associations and metabolic handling in vivo. The 3-substituted isomer (the target compound) was not reported as a significant feature in this study, suggesting differential endogenous metabolism or excretion patterns between the 3- and 4-acetamido positional isomers.

Metabolomics Biomarker discovery Hepatorenal dysfunction

Chiral Resolution via Enzymatic Hydrolysis: N-Acetyl-β-Amino Acid Acylase Activity on Racemic 3-Acetamidobutanoic Acid

A patent (US-4113845-B1) discloses genes encoding N-acetyl-(R,S)-β-amino acid acylases isolated and purified from bacterial cells with determined nucleotide sequences [1]. These enzymes are capable of enantioselectively hydrolyzing N-acetyl-β-amino acids, including racemic 3-acetamidobutanoic acid, to yield enantiopure β-amino acids. This enzymatic resolution approach provides a scalable and environmentally favorable alternative to classical chemical resolution using chiral auxiliaries or preparative chiral chromatography. The method is specifically applicable to N-acetylated β-amino acids and would not function on the unprotected parent amino acids without prior acetylation.

Enzymatic resolution Biocatalysis Chiral intermediate synthesis

Procurement-Driven Application Scenarios for 3-Acetamidobutanoic Acid (CAS 136781-39-0)


Chiral Building Block for Peptidomimetic and β-Peptide Synthesis

3-Acetamidobutanoic acid serves as a protected β-amino acid building block for the synthesis of β-peptides and peptidomimetics. The N-acetyl group eliminates the need for orthogonal amine protection during peptide coupling reactions at the carboxylic acid terminus, streamlining synthetic workflows. For enantioselective applications, procurement of the enantiopure (S)-isomer (CAS 136744-97-3) is indicated rather than the racemic mixture (CAS 136781-39-0). The ethyl ester derivatives (e.g., ethyl (3R)-3-acetamidobutanoate) provide alternative entry points for chiral pool synthesis after hydrolysis to the free acid .

Substrate for N-Acetyl-β-Amino Acid Acylase Biocatalytic Resolution

Racemic 3-acetamidobutanoic acid (CAS 136781-39-0) is a suitable substrate for N-acetyl-β-amino acid acylases disclosed in patent literature for the enzymatic resolution of N-acetyl-β-amino acids . This biocatalytic route offers an alternative to classical chemical resolution methods for obtaining enantiopure β-amino acids. The N-acetyl group is essential for substrate recognition by these acylases, distinguishing 3-acetamidobutanoic acid from the unprotected β-aminobutyric acid scaffold.

Pharmaceutical Intermediate in Antiepileptic Drug Synthesis

3-Acetamidobutanoic acid is cited as a pharmaceutical intermediate for the synthesis of antiepileptic drugs . While specific synthetic routes and target drug structures are not disclosed in publicly accessible primary literature, this established industrial application supports procurement for medicinal chemistry programs exploring GABA-related pharmacophores. The compound's structural relationship to γ-aminobutyric acid (GABA) underlies its potential utility in this therapeutic area.

Technical Documentation Hub

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